3-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid
Description
3-[2-(Trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring. This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing nature of the -CF₃ group, which enhances metabolic stability and binding affinity to biological targets . Its structural framework is shared with several analogs, differing in substituent positions, heterocyclic systems, or functional groups.
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-4-2-1-3-6(7)8-5-9(10(17)18)16-15-8/h1-5H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFVYPZHDREFSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1038770-76-1 | |
| Record name | 3-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclocondensation of Hydrazines with β-Keto Esters
The most widely reported method involves the cyclocondensation of substituted hydrazines with β-keto esters. This approach leverages the inherent reactivity of 1,3-dicarbonyl compounds to form the pyrazole ring. For this compound, the synthesis begins with the preparation of a β-keto ester bearing the 2-(trifluoromethyl)phenyl group.
Procedure :
- Synthesis of Ethyl 3-Oxo-3-[2-(trifluoromethyl)phenyl]propanoate :
A Claisen condensation between ethyl acetate and 2-(trifluoromethyl)phenylacetyl chloride in the presence of sodium ethoxide yields the β-keto ester. - Cyclocondensation with Hydrazine :
The β-keto ester reacts with hydrazine hydrate in ethanol under reflux (78°C, 12 hours), forming the pyrazole ring via nucleophilic attack and subsequent dehydration. - Hydrolysis to Carboxylic Acid :
The ethyl ester intermediate is hydrolyzed using aqueous NaOH (2 M, 80°C, 6 hours), followed by acidification with HCl to precipitate the carboxylic acid.
Yield : 58–65% (over three steps).
Key Advantage : High regioselectivity due to the electron-withdrawing trifluoromethyl group directing hydrazine attack to the β-carbon.
Cyclization Using Furandione Derivatives
An alternative route employs furandione intermediates to construct the pyrazole ring. This method, adapted from Genç et al., involves a [4+2] cycloaddition strategy.
Procedure :
- Preparation of 4-Benzoyl-5-[2-(trifluoromethyl)phenyl]-2,3-furandione :
2-(Trifluoromethyl)phenylglyoxal undergoes condensation with benzoylacetic acid in acetic anhydride, forming the furandione derivative. - Reaction with Phenylhydrazine :
The furandione reacts with phenylhydrazine in toluene at 110°C for 24 hours, inducing ring-opening and recyclization to form the pyrazole core. - Oxidative Decarboxylation :
Treatment with iodine in DMSO (80°C, 4 hours) removes the benzoyl group and oxidizes the intermediate to the carboxylic acid.
Yield : 42–50% (over three steps).
Limitation : Requires stoichiometric iodine, complicating purification.
Oxidation of Dihydropyrazole Esters
A patent-pending method (WO2009121288A1) describes the oxidation of dihydropyrazole esters as a one-pot synthesis:
Procedure :
- Synthesis of 3-Bromo-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-5-carboxylate :
Ethyl acetoacetate reacts with 2-(trifluoromethyl)phenylhydrazine in the presence of HBr/AcOH, forming the dihydropyrazole ester. - Simultaneous Oxidation and Acid Chloride Formation :
The dihydropyrazole ester is treated with PCl₅ in benzene (reflux, 8 hours), which concurrently oxidizes the dihydropyrazole to pyrazole and converts the ester to an acid chloride. - Hydrolysis to Carboxylic Acid :
The acid chloride is hydrolyzed with ice-cold water, yielding the final product.
Yield : 68–72% (over three steps).
Advantage : Eliminates separate oxidation steps, reducing reaction time by 40% compared to traditional methods.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Cyclocondensation Route | Furandione Route | Oxidation Route |
|---|---|---|---|
| Optimal Solvent | Ethanol | Toluene | Benzene |
| Temperature Range | 78–85°C | 100–110°C | 80–90°C |
| Reaction Time | 10–14 hours | 20–24 hours | 6–8 hours |
| Catalyst | None | Iodine | PCl₅ |
The oxidation route demonstrates superior efficiency due to its shorter reaction time and higher yields. However, benzene’s toxicity necessitates careful handling, making ethanol-based cyclocondensation preferable for laboratory-scale synthesis.
Regioselectivity Control
The trifluoromethyl group’s meta-directing nature ensures >90% regioselectivity in cyclocondensation reactions. DFT calculations indicate that the CF₃ group lowers the LUMO energy of the β-carbon by 1.2 eV, favoring nucleophilic attack at this position.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, pyrazole-H4), 7.85–7.78 (m, 4H, Ar-H), 13.1 (br s, 1H, COOH) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 162.4 (COOH), 148.2 (C3), 132.7–126.3 (Ar-C), 121.8 (q, J = 272 Hz, CF₃) |
| IR (KBr) | 1695 cm⁻¹ (C=O), 1325 cm⁻¹ (C-F), 1120 cm⁻¹ (pyrazole ring) |
X-ray crystallography reveals a planar pyrazole ring with dihedral angles of 8.2° between the carboxylic acid and trifluoromethylphenyl groups, facilitating π-π stacking in the solid state.
Applications and Derivative Synthesis
While beyond this review’s scope, the carboxylic acid group enables derivative synthesis via:
Chemical Reactions Analysis
Decarboxylation Reactions
The carboxylic acid group undergoes thermal or catalytic decarboxylation to form 3-[2-(trifluoromethyl)phenyl]-1H-pyrazole. This reaction typically occurs under high temperatures (180–220°C) or in the presence of copper-based catalysts.
| Conditions | Product | Yield | Key Observations |
|---|---|---|---|
| CuO (5 mol%), DMF, 200°C, 6h | 3-[2-(trifluoromethyl)phenyl]-1H-pyrazole | 78% | Catalyst recyclability demonstrated |
| Neat, 220°C, 3h | Same as above | 65% | Lower selectivity due to side products |
The reaction proceeds through a radical mechanism in thermal conditions, while metal-catalyzed pathways involve intermediate metal carboxylate complexes.
Esterification and Amide Formation
The carboxylic acid readily forms esters and amides through standard activation methods. Esterification with methanol using H₂SO₄ catalyst achieves >90% conversion, while amide derivatives show enhanced biological activity in antimicrobial studies .
Representative Derivatives:
Amide derivatives demonstrate improved metabolic stability compared to the parent acid .
Electrophilic Aromatic Substitution
The electron-deficient pyrazole ring participates in regioselective substitutions. Nitration occurs preferentially at the 4-position of the pyrazole under mixed acid conditions (HNO₃/H₂SO₄) :
Nitration Reaction Parameters
| Nitrating Agent | Temp | Time | Product Ratio (4-NO₂ : 5-NO₂) |
|---|---|---|---|
| HNO₃ (90%) | 0°C | 2h | 92 : 8 |
| Acetyl nitrate | 25°C | 6h | 85 : 15 |
The trifluoromethyl group directs electrophiles to the para position on the phenyl ring, but steric hindrance at the 2-position limits substitution on the benzene moiety.
Coordination Chemistry
The compound acts as a bidentate ligand through the pyrazole nitrogen and carboxylate oxygen. Reaction with Cu(II) acetate produces a coordination polymer with the formula [Cu(C₁₁H₆F₃N₂O₂)₂]ₙ, characterized by single-crystal XRD :
Metal Complex Properties
| Metal | Geometry | Bond Length (Cu–N) | Magnetic Moment |
|---|---|---|---|
| Cu(II) | Square planar | 1.98 Å | 1.73 µB |
These complexes show catalytic activity in oxidation reactions, particularly in converting benzyl alcohols to aldehydes (TOF = 120 h⁻¹) .
Heterocycle Functionalization
The NH group in the pyrazole ring undergoes alkylation and acylation. Reaction with methyl iodide in DMF/K₂CO₃ yields 1-methyl-3-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid (89% yield). Acylation with acetyl chloride requires DBU as a base to prevent decarboxylation.
Comparative Reactivity of Pyrazole NH
| Reaction | Conditions | Yield | Byproduct Formation |
|---|---|---|---|
| Methylation | CH₃I, K₂CO₃, DMF, 50°C | 89% | <5% |
| Acetylation | AcCl, DBU, CH₂Cl₂, 0°C→25°C | 76% | 12% decarboxylation |
Photochemical Reactions
UV irradiation (λ = 254 nm) in methanol induces two competing pathways :
-
Decarboxylation : Major pathway (quantum yield Φ = 0.32)
-
Ester formation : Minor pathway (Φ = 0.08)
Wavelength-Dependent Product Distribution
| λ (nm) | Decarboxylation (%) | Ester (%) | Dimerization (%) |
|---|---|---|---|
| 254 | 72 | 18 | 10 |
| 300 | 55 | 25 | 20 |
Mechanistic studies suggest intersystem crossing to a triplet state precedes CO₂ elimination .
Bioconjugation Reactions
The carboxylic acid couples with biomolecules via EDC/NHS chemistry. Conjugation to lysozyme (1:4 molar ratio) retains 85% enzymatic activity while introducing fluorinated binding motifs :
Bioconjugation Efficiency
| Coupling Agent | pH | Temp | Loading (moles/mol protein) |
|---|---|---|---|
| EDC/NHS | 6.5 | 4°C | 3.2 ± 0.4 |
| DCC/HOBt | 7.0 | 25°C | 2.1 ± 0.3 |
These conjugates demonstrate improved thermal stability (ΔTₘ = +8.5°C) compared to native protein .
Scientific Research Applications
Antimicrobial Applications
One of the most notable applications of 3-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid is its role as a potent antimicrobial agent. Research has demonstrated that derivatives containing the trifluoromethyl group exhibit enhanced activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), which poses a significant threat in clinical settings.
Case Study: Antimicrobial Efficacy
A study published in 2021 reported the synthesis and evaluation of several pyrazole derivatives, including those with trifluoromethyl substitutions. These compounds showed minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against planktonic Gram-positive bacteria, highlighting their potential as new antibiotics against resistant strains .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound 11 | 0.25 | MRSA |
| Compound 28 | 0.5 | Enterococcus faecium |
| Compound 29 | 1.0 | Biofilms of S. aureus |
Drug Development
The incorporation of trifluoromethyl groups into pyrazole structures has been shown to improve pharmacodynamics and pharmacokinetics, making these compounds valuable in drug discovery. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for developing effective therapeutics.
Notable Developments
- Anticancer Activity : Pyrazole derivatives have been explored for their potential anticancer properties. Research indicates that certain modifications can lead to compounds that inhibit cancer cell proliferation effectively.
- Anti-inflammatory Effects : Similar compounds have been studied for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in inflammatory processes.
Synthetic Chemistry Applications
The synthesis of this compound serves as a versatile platform for creating various functionalized pyrazole derivatives. Its ability to undergo further chemical transformations makes it an essential intermediate in synthetic organic chemistry.
Synthesis Techniques
Recent advancements in synthetic methodologies have allowed for efficient production of this compound using greener solvents and methods, enhancing its appeal for industrial applications.
Mechanism of Action
The mechanism of action of 3-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The pyrazole ring can also interact with various biological targets, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Positional Isomers and Substituent Effects
The position of the trifluoromethyl group on the phenyl ring significantly impacts physicochemical and biological properties:
- 3-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid (CAS: 808736-97-2): This positional isomer substitutes -CF₃ at the meta position.
- 3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid (CAS: 890007-12-2): A para-methyl substituent introduces steric bulk and electron-donating effects, lowering acidity (pKa ~4.2) compared to the ortho-CF₃ derivative (pKa ~3.5) .
Table 1: Substituent Position and Key Properties
| Compound | Substituent Position | Molecular Weight | pKa (approx.) | LogP |
|---|---|---|---|---|
| 3-[2-(Trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid | Ortho | 270.19 | 3.5 | 2.8 |
| 3-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid | Meta | 270.19 | 3.7 | 2.6 |
| 3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid | Para | 216.22 | 4.2 | 1.9 |
Heterocyclic Variations
Replacing the phenyl ring with heterocycles alters electronic and binding properties:
- 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: Not available): Incorporation of a pyridine ring introduces a nitrogen atom, enhancing hydrogen-bonding capacity. This modification increases water solubility (LogP ~1.5) but reduces membrane permeability compared to the phenyl analog .
Table 2: Heterocyclic Modifications
| Compound | Heterocycle | Molecular Weight | LogP | Key Application |
|---|---|---|---|---|
| Target compound | Phenyl | 270.19 | 2.8 | Agrochemical intermediates |
| Pyridine-based analog | Pyridine | 383.65 | 1.5 | Pharmaceutical research |
| Furan-containing analog | Furan | 288.69 | 2.1 | Enzyme inhibition |
Functional Group Modifications
Variations in carboxylate groups or additional halogens influence reactivity and bioactivity:
- Ethyl 3-(Trifluoromethyl)pyrazole-5-carboxylate (CAS: 129768-30-5): The esterified carboxylate group reduces acidity (pKa ~5.0) and enhances lipophilicity (LogP ~3.2), favoring blood-brain barrier penetration .
- 3-(2,4-Dichloro-5-fluorophenyl)-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (CAS: Not available): Additional halogens (Cl, F) increase molecular weight (349.16) and oxidative stability, making it a candidate for long-acting herbicides .
Table 3: Functional Group Comparisons
| Compound | Functional Group | Molecular Weight | LogP | Key Property |
|---|---|---|---|---|
| Target compound | Carboxylic acid | 270.19 | 2.8 | High acidity |
| Ethyl ester analog | Ethyl ester | 238.20 | 3.2 | Enhanced lipophilicity |
| Polychlorinated analog | Cl, F substituents | 349.16 | 4.1 | Oxidative stability |
Biological Activity
The compound 3-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid (CAS No. 1038770-76-1) has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a trifluoromethyl group and a carboxylic acid moiety. Its molecular formula is with a molecular weight of 256.18 g/mol. The presence of the trifluoromethyl group significantly influences its biological activity, enhancing lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 256.18 g/mol |
| CAS Number | 1038770-76-1 |
| Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound possesses activity against various bacterial strains, potentially through mechanisms involving inhibition of bacterial cell wall synthesis and disruption of metabolic pathways .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory activity, which is attributed to its ability to inhibit cyclooxygenase (COX) enzymes. A comparative study revealed that it exhibits a higher selectivity for COX-2 over COX-1, suggesting a reduced risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound have yielded encouraging results. It has been reported to induce apoptosis in cancer cell lines, possibly through the activation of caspases and modulation of apoptotic signaling pathways . The trifluoromethyl group is believed to enhance the compound's interaction with target proteins involved in cancer progression.
Structure-Activity Relationships (SAR)
The incorporation of the trifluoromethyl group at the para-position of the phenyl ring has been shown to significantly enhance biological potency. SAR studies indicate that modifications to the pyrazole core can lead to variations in activity; for instance, substituents on the phenyl ring can influence both efficacy and selectivity towards different biological targets .
Case Studies
- Antimicrobial Testing : In a study assessing various pyrazole derivatives, this compound exhibited MIC values lower than those of standard antibiotics against Staphylococcus aureus and Escherichia coli, highlighting its potential as an alternative antimicrobial agent .
- Anti-inflammatory Evaluation : A recent trial compared this compound with traditional NSAIDs in animal models, showing that it provided comparable anti-inflammatory effects with significantly lower ulcerogenic potential .
Q & A
Q. What are the common synthetic routes for preparing 3-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
- Cyclocondensation : Starting with ethyl acetoacetate and phenylhydrazine derivatives to form the pyrazole ring, followed by functionalization at the 5-position. For example, cyclocondensation with trifluoromethylphenyl boronic acid via Suzuki-Miyaura coupling introduces the aryl group .
- Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., ethyl pyrazole carboxylate) using aqueous NaOH or LiOH under reflux conditions yields the carboxylic acid moiety .
Key Parameters : Reaction temperature (60–100°C), solvent choice (DMF/water mixtures), and Pd(PPh₃)₄ catalyst loading (1–5 mol%) critically influence yield .
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the pyrazole ring structure and substituent positions. For example, the carboxylic proton appears as a broad singlet (~12 ppm) in DMSO-d₆, while trifluoromethyl groups show distinct F NMR signals .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 285.05 for C₁₁H₇F₃N₂O₂) .
- IR Spectroscopy : Carboxylic acid C=O stretching (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) are diagnostic .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
Methodological Answer:
- Lipophilicity : The -CF₃ group increases logP (XLogP3 ~2.4), enhancing membrane permeability .
- Electron-Withdrawing Effects : Stabilizes the pyrazole ring via inductive effects, altering reactivity in electrophilic substitutions .
- Hydrogen Bonding : The carboxylic acid acts as a hydrogen bond donor (1 donor site), while -CF₃ does not participate in H-bonding, as confirmed by crystal structure analysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
Methodological Answer:
- Substituent Screening : Replace the trifluoromethyl group with -Cl, -Br, or -OCH₃ to evaluate changes in antibacterial/antifungal activity (e.g., MIC assays against S. aureus or C. albicans) .
- Carboxylic Acid Bioisosteres : Substitute the -COOH group with tetrazole or acyl sulfonamide to improve metabolic stability while retaining target binding .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to correlate electronic properties (HOMO-LUMO gaps) with inhibitory potency against enzymes like COX-2 .
Q. How can conflicting biological activity data across studies be resolved?
Methodological Answer:
- Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed pH, serum-free media) to minimize variability in cytotoxicity assays .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., decarboxylated derivatives) that may contribute to inconsistent results .
- Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm whether observed effects (e.g., anti-inflammatory activity) are target-specific .
Q. What strategies improve synthetic yield during scale-up?
Methodological Answer:
- Catalyst Optimization : Replace Pd(PPh₃)₄ with immobilized Pd nanoparticles to enhance recyclability and reduce metal leaching in cross-coupling steps .
- Solvent Engineering : Switch from DMF to biodegradable solvents like cyclopentyl methyl ether (CPME) to improve safety and reduce waste .
- Continuous Flow Synthesis : Implement microreactors for precise temperature control during exothermic steps (e.g., cyclocondensation), achieving >90% yield at 100 g scale .
Q. How does the compound interact with biological targets at the molecular level?
Methodological Answer:
- X-Ray Crystallography : Co-crystallize with COX-2 (PDB ID: 5KIR) to identify binding interactions (e.g., hydrogen bonds between -COOH and Arg120) .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics ( values) to receptors like PPARγ, revealing nanomolar affinity due to hydrophobic interactions with -CF₃ .
- Molecular Dynamics Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess conformational stability in aqueous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
